Munjistin
Overview
Description
Munjistin is a naturally occurring anthraquinone compound found in the roots of the plant Rubia cordifolia, commonly known as Indian madder. This compound is known for its vibrant red color and has been used historically as a dye. This compound is also of interest in various scientific fields due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Munjistin can be synthesized through several chemical routes. One common method involves the oxidation of alizarin, another anthraquinone derivative, using potassium permanganate in an alkaline medium. The reaction typically requires controlled temperatures and specific pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often extracted from the roots of Rubia cordifolia. The extraction process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Munjistin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Munjistin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized as a natural dye in textile and cosmetic industries.
Mechanism of Action
The biological effects of munjistin are primarily attributed to its ability to interact with various molecular targets and pathways. This compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the antibacterial effects of this compound. Additionally, this compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Munjistin is often compared with other anthraquinone compounds such as purpurin and alizarin. While all three compounds share a similar core structure, this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, this compound has been shown to have stronger antibacterial activity compared to purpurin and alizarin.
List of Similar Compounds
Purpurin: Another anthraquinone derivative with similar dyeing properties.
Alizarin: A well-known anthraquinone dye used historically in textile dyeing.
Mollugin: A related compound found in the same plant, Rubia cordifolia, with different biological activities.
Properties
IUPAC Name |
1,3-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-5-8-10(14(19)11(9)15(20)21)13(18)7-4-2-1-3-6(7)12(8)17/h1-5,16,19H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDISGVCDWLKQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197277 | |
Record name | Munjistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478-06-8 | |
Record name | Munjistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Munjistin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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